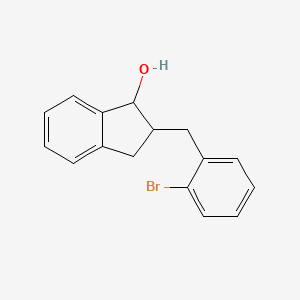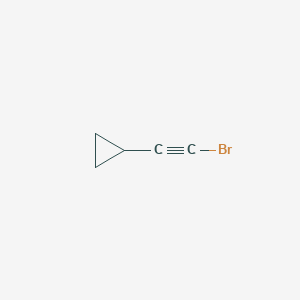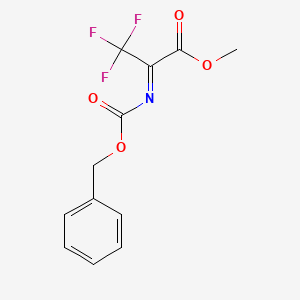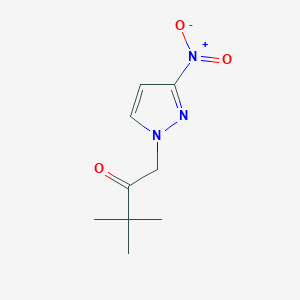
Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, 95%
Vue d'ensemble
Description
Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 319470-11-6 . It has a linear formula of C15H19NO4 . The compound has a molecular weight of 277.32 .
Molecular Structure Analysis
The InChI code for Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is 1S/C15H19NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a compound with a molecular weight of 277.32 . It is recommended to be stored at 0-8°C . The physical form of the compound is not specified in the available resources .Applications De Recherche Scientifique
Novel Analog Synthesis
The synthesis of novel azetidine analogs, such as 2-carboxy-4-methylazetidine, demonstrates the compound's role in creating isomeric analogs of dl-proline. This process involves reactions with α,β-dibromo carbonyl ester and benzylamine, leading to the production of high molecular weight polypeptides and the exploration of their cis configuration based on previously published arguments (Soriano et al., 1980).
Enzymatic Biotransformations
The efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles by Rhodococcus erythropolis AJ270 showcases the utility of the compound in microbial whole-cell catalysis. This process affords azetidine-2-carboxylic acids and their amide derivatives, which are essential for developing pharmaceutical intermediates and understanding microbial enzymatic processes (Leng et al., 2009).
Synthesis of Beta-Lactam Inhibitors
The compound is integral to the synthesis of beta-lactam inhibitors, showcasing its involvement in developing inhibitors for human leukocyte elastase. Through the stereospecific synthesis of various azetidine derivatives, researchers can explore the structure-activity relationships, enhancing our understanding of beta-lactam stability and therapeutic potential (Finke et al., 1995).
Chemical Synthesis and Drug Discovery
The discovery of novel S1P receptor modulators for treating multiple sclerosis highlights the compound's role in drug discovery. Extensive SAR studies have led to the development of potent and selective modulators, illustrating the chemical's versatility in medicinal chemistry and its contribution to advancing therapeutic options (Pan et al., 2013).
Novel Azaheterocycle Formation
The interaction with 5-aminotetrazole to form novel azaheterocycles illustrates the compound's utility in synthesizing new chemical entities. This synthetic approach enables the creation of diverse heterocyclic compounds, broadening the scope of research in organic chemistry and potential pharmaceutical applications (Goryaeva et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with the compound are P264, P270, P301+P312, P330, and P501 . These suggest that contact with skin should be avoided, ingestion should not occur, and if swallowed, medical advice should be sought .
Propriétés
IUPAC Name |
benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVKSETUENCUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)

![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)
